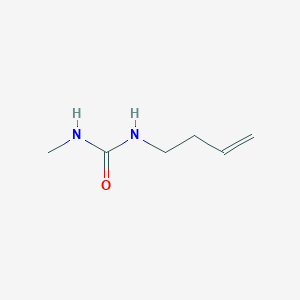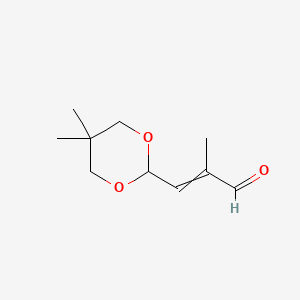![molecular formula C15H27N3O2S B14309232 N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide CAS No. 112195-32-1](/img/structure/B14309232.png)
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The structure includes an aromatic ring with an amino group, making it a versatile candidate for chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-amino-3-propylphenyl ethylamine.
Intermediate Formation: This intermediate is then reacted with 2-bromoethylamine under basic conditions to form the ethylamine derivative.
Sulfonamide Formation: The final step involves the reaction of the ethylamine derivative with ethanesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could produce various amine derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can interact with various biomolecules due to its amino and sulfonamide groups. It may be used in the study of enzyme inhibition, protein binding, and other biochemical processes.
Medicine
In medicine, compounds with sulfonamide groups are often explored for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action for N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
類似化合物との比較
Similar Compounds
- N-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-ethylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-isopropylphenyl)ethyl]amino}ethyl)ethanesulfonamide
Uniqueness
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is unique due to its specific substitution pattern on the aromatic ring. The propyl group at the 3-position provides distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacological profiles and applications compared to its analogs.
特性
CAS番号 |
112195-32-1 |
|---|---|
分子式 |
C15H27N3O2S |
分子量 |
313.5 g/mol |
IUPAC名 |
N-[2-[2-(4-amino-3-propylphenyl)ethylamino]ethyl]ethanesulfonamide |
InChI |
InChI=1S/C15H27N3O2S/c1-3-5-14-12-13(6-7-15(14)16)8-9-17-10-11-18-21(19,20)4-2/h6-7,12,17-18H,3-5,8-11,16H2,1-2H3 |
InChIキー |
VSXWZQFOVYHIDZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC(=C1)CCNCCNS(=O)(=O)CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
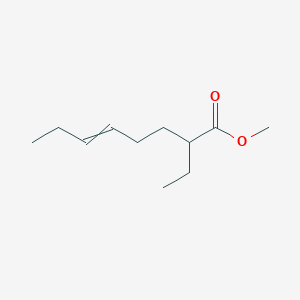
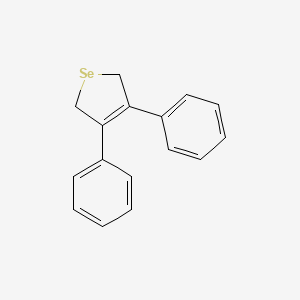
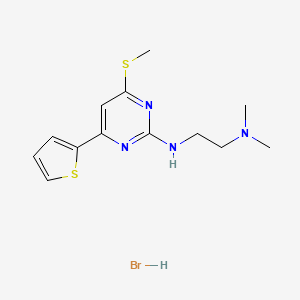
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
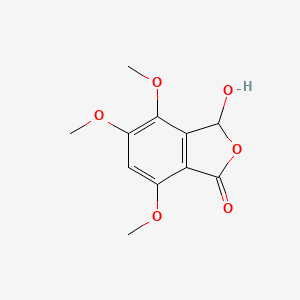

![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)

